

Comparative Analysis of the Cross-Reactivity Profile of ACEA1011 (AVE 0991)

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Compound of Interest

Compound Name: ACEA1011

Cat. No.: B1665404

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This guide presents a detailed comparison of the receptor binding profile of **ACEA1011**, a compound widely identified in scientific literature as AVE 0991. For clarity and consistency with published data, this document will refer to the compound as AVE 0991. AVE 0991 is recognized as a non-peptide agonist for the Mas receptor, a critical component of the renin-angiotensin system's protective pathway. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the selectivity and potential off-target effects of this compound.

Receptor Binding Affinity: A Comparative Summary

AVE 0991 demonstrates high affinity and selectivity for the Mas receptor. The table below summarizes the quantitative data from competitive binding assays, comparing its interaction with the Mas receptor to other related angiotensin receptors.

Target Receptor	Radioligand	Test Compound	Assay System	IC50 (nM)
Mas	[¹²⁵ I]-Ang-(1-7)	AVE 0991	Bovine Aortic Endothelial Cell Membranes	21[1][2]
Mas	[¹²⁵ I]-Ang-(1-7)	AVE 0991	Mas-transfected COS Cells	47.5[3][4]
Angiotensin II Type 1 (AT1)	[¹²⁵ I]-Ang II	AVE 0991	Mouse Kidney Slices	No significant displacement[4]
Angiotensin II Type 2 (AT2)	[¹²⁵ I]-Ang II	AVE 0991	Adrenal Medulla Membranes	No significant displacement[5]
Angiotensin IV (AT4/IRAP)	[¹²⁵ I]-Ang IV	AVE 0991	Mouse Kidney Slices	No significant displacement[4]

Notably, while in vitro binding assays indicate high selectivity for the Mas receptor, some in vivo studies have suggested that the physiological effects of AVE 0991 can be influenced by antagonists of AT1 and AT2 receptors.[1][4] This may point towards downstream signaling pathway crosstalk or functional antagonism rather than direct binding to these receptors.

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for the key assays used to determine receptor affinity and functional activity.

Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to quantify the affinity of AVE 0991 for target receptors.

- **Membrane Preparation:** Tissues or cells expressing the receptor of interest are homogenized in a cold buffer. The homogenate is then centrifuged to isolate the cell membranes. The resulting membrane pellet is washed and resuspended in an appropriate assay buffer to a standardized protein concentration.

- **Competitive Binding Incubation:** A fixed concentration of a specific radiolabeled ligand (e.g., [125 I]-Ang-(1-7) for the Mas receptor) is incubated with the prepared cell membranes. Concurrently, increasing concentrations of unlabeled AVE 0991 are added to compete for receptor binding. Non-specific binding is determined by adding a high concentration of a known unlabeled ligand. The incubation is conducted at a controlled temperature for a duration sufficient to reach binding equilibrium.
- **Separation and Quantification:** The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand. The filters are then washed with cold buffer to minimize non-specific binding. The radioactivity retained on the filters is quantified using a gamma counter.
- **Data Analysis:** Specific binding is calculated by subtracting non-specific binding from the total binding at each concentration of the test compound. The results are plotted as the percentage of specific binding against the logarithm of the competitor's concentration. The IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is then determined using non-linear regression analysis.

Functional Assay: Nitric Oxide (NO) Release

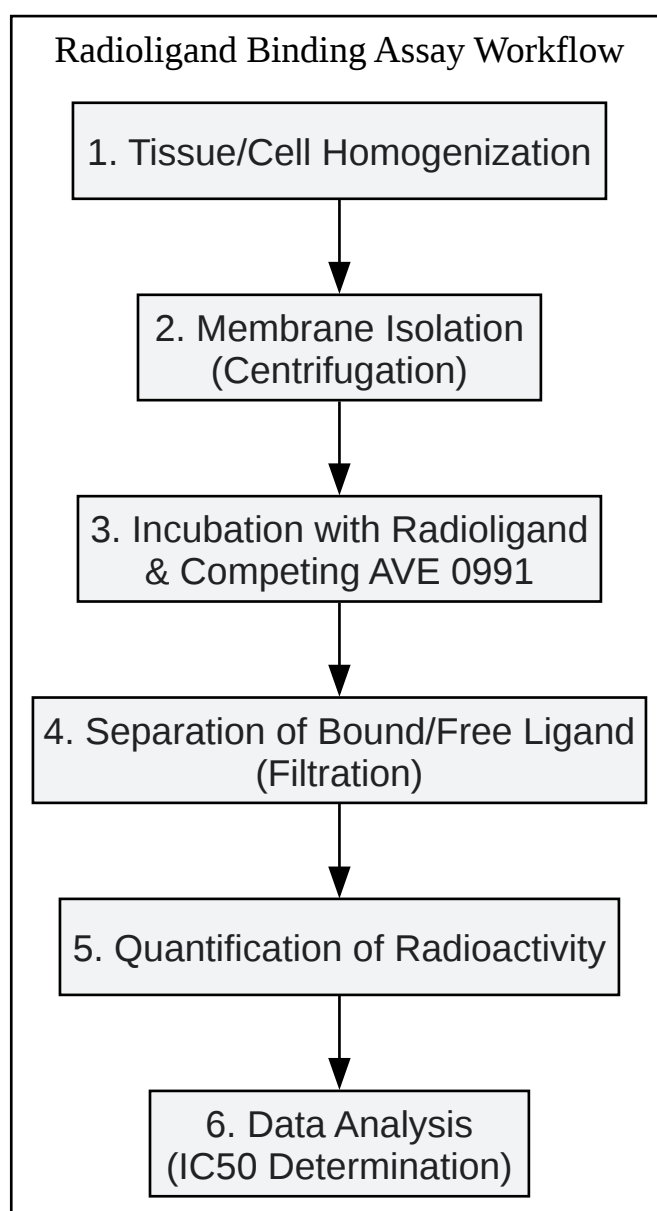
This method assesses the functional consequence of AVE 0991 binding to the Mas receptor by measuring the downstream release of nitric oxide.

- **Cell Culture:** Endothelial cells, or other cell types that either endogenously express or are transfected with the Mas receptor, are cultured in multi-well plates until they reach confluence.
- **Compound Application:** The cells are first washed and then incubated in a physiological buffer. Subsequently, they are treated with various concentrations of AVE 0991. Control cells are treated with a vehicle solution.
- **Measurement of Nitric Oxide:** The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent. For real-time measurements, selective electrochemical nanosensors can be used to directly detect NO release from the cell surface.

- **Data Interpretation:** The quantity of NO produced is plotted against the corresponding concentration of AVE 0991 to construct a dose-response curve. From this curve, the EC50 value, representing the concentration that elicits 50% of the maximum response, can be calculated.

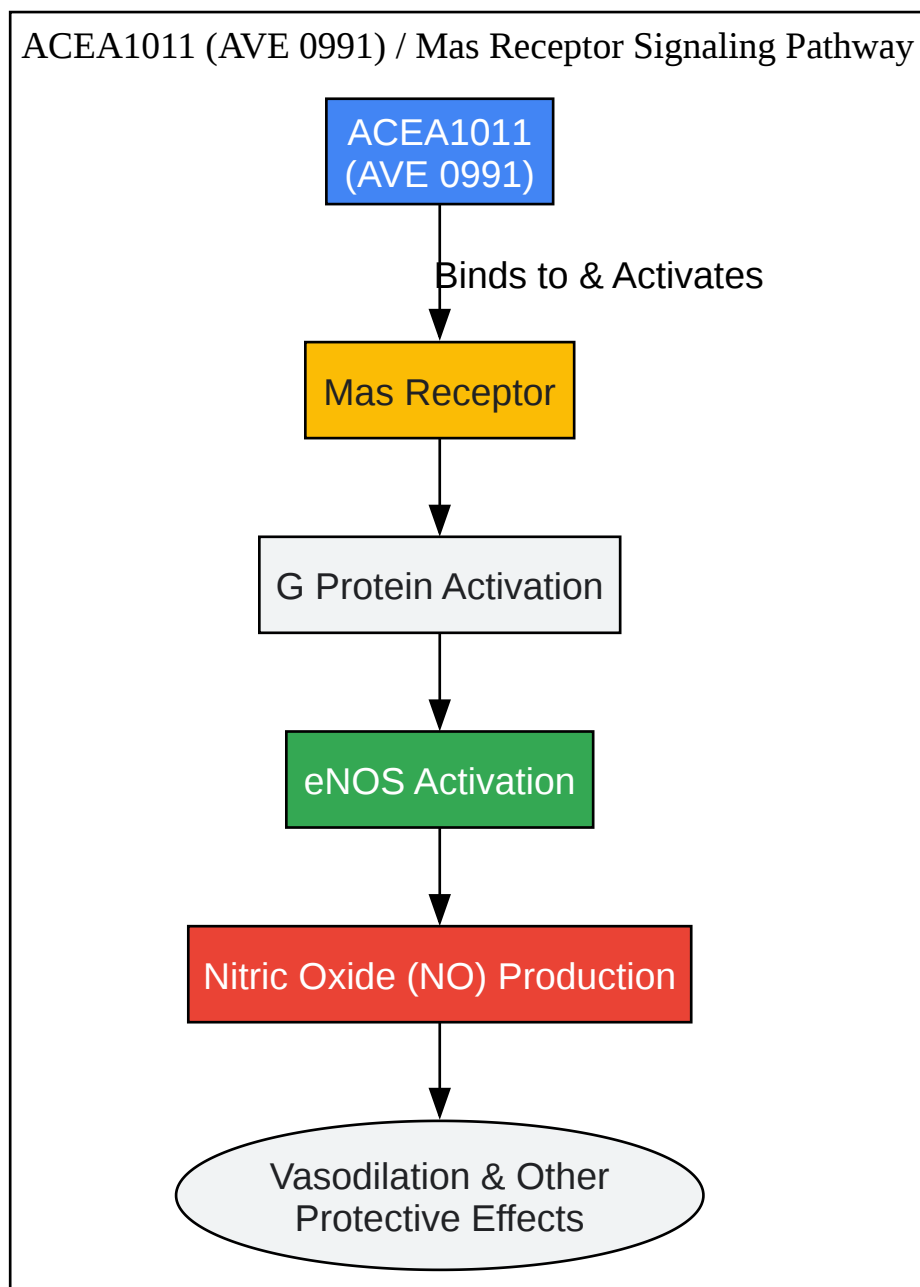
Visualized Workflows and Pathways

To further clarify the processes and mechanisms discussed, the following diagrams are provided.



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Caption: A stepwise workflow of a competitive radioligand binding assay.



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Caption: The signaling cascade initiated by the binding of AVE 0991 to the Mas receptor.

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References

- 1. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
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